Benzene-1,2,3-tricarboxylic acid dihydrate
Description
Historical Context and Nomenclature
Benzene-1,2,3-tricarboxylic acid dihydrate (C₉H₁₀O₈), colloquially termed hemimellitic acid dihydrate, derives its systematic name from the spatial arrangement of three carboxylic acid groups on a benzene ring. The prefix hemi- (Greek: "half") reflects its structural relationship to mellitic acid (benzenehexacarboxylic acid), while -mellitic originates from mellis (Latin: "honey"), referencing the compound’s historical isolation from honey-derived minerals. First synthesized in the mid-20th century via oxidation of 1,2,3-trimethylbenzene, its dihydrate form crystallizes as colorless monoclinic crystals (space group C2/c) with two water molecules per asymmetric unit.
The compound’s isomers—trimellitic acid (1,2,4-substituted) and trimesic acid (1,3,5-substituted)—exhibit distinct coordination behaviors due to divergent carboxylate group orientations (Table 1).
Table 1: Isomeric Comparison of Benzenetricarboxylic Acids
| Isomer | Systematic Name | Carboxylate Positions | Coordination Modes |
|---|---|---|---|
| Hemimellitic acid | Benzene-1,2,3-tricarboxylic acid | 1, 2, 3 | Tritopic, μ₃ |
| Trimellitic acid | Benzene-1,2,4-tricarboxylic acid | 1, 2, 4 | Ditopic, μ₂ |
| Trimesic acid | Benzene-1,3,5-tricarboxylic acid | 1, 3, 5 | Hexatopic, μ₆ |
Significance in Coordination Chemistry and Materials Science
As a tritopic ligand, this compound enables the construction of diverse coordination polymers and metal-organic frameworks (MOFs). Its three adjacent carboxyl groups facilitate μ₃-bridging modes, allowing simultaneous binding to multiple metal centers. For example, in uranium(IV) coordination polymers, the ligand forms 3D frameworks via syn–anti carboxylate bridges, as observed in [U(1,2,3-Hbtc)₂]·0.5CH₃CN (Compound 1). The compound’s hemilabile nature—retaining one strongly bound carboxylate while permitting reversible dissociation of others—enhances catalytic turnover in metal-mediated reactions.
In supramolecular chemistry, the dihydrate stabilizes solvent-filled cavities through hydrogen-bonded networks. A study by Dale et al. demonstrated clathrate formation with acetonitrile, where rectangular channels (4.6 × 5.8 Å) host solvent molecules via O–H···N interactions. This property is exploited in gas storage materials, where modulated dehydration/rehydration cycles adjust pore dimensions.
Structure
2D Structure
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPKLOIWLIWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018140 | |
| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-97-7 | |
| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |
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Mechanism of Action
Target of Action
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as Hemimellitic acid, is an organic compound. .
Mode of Action
It is known that carboxylate ligands, such as those found in this compound, can interact with metal ions in the synthesis of a wide range of metal-organic frameworks (MOFs).
Biochemical Pathways
It is known that carboxylate ligands can play a role in the synthesis of metal-organic frameworks (mofs), which have applications in various fields such as catalysis, gas storage, and drug delivery.
Action Environment
It is known that the compound is stable under normal storage conditions.
Biological Activity
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as hemimellitic acid dihydrate, is a compound with significant biological relevance. Its chemical formula is C9H6O6·2H2O, and it has garnered attention for its various applications in biological systems, particularly in the fields of biochemistry and pharmacology.
Molecular Characteristics:
- Molecular Weight: 210.14 g/mol (anhydrous)
- CAS Number: 732304-21-1
- Solubility: Slightly soluble in water
Chemical Structure:
The structure consists of a benzene ring with three carboxylic acid groups attached at the 1, 2, and 3 positions. This arrangement allows for various interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H6O6·2H2O |
| Melting Point | ~191°C (decomposition) |
| Solubility | Slightly soluble in water |
Biological Activity
This compound exhibits several biological activities, including:
-
Antimicrobial Properties:
Research indicates that this compound can exhibit antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes and disrupt cellular processes. -
Metal Complexation:
The ability of benzene-1,2,3-tricarboxylic acid to form complexes with metal ions has implications in drug delivery systems and biocatalysis. For instance, studies have shown that it can form stable complexes with lanthanides, enhancing their luminescent properties for potential applications in bioimaging . -
Role in Metabolic Pathways:
Benzene-1,2,3-tricarboxylic acid is involved in metabolic pathways as an intermediate compound. It plays a role in the synthesis of various biomolecules and can influence metabolic rates in certain organisms.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing effective inhibition at lower concentrations when combined with conventional antibiotics .
Case Study 2: Metal Complexes and Luminescence
In another study focusing on the synthesis of metal-organic frameworks (MOFs), benzene-1,2,3-tricarboxylic acid was used to create luminescent materials by complexing with lanthanide ions. The resulting compounds exhibited enhanced luminescence properties due to efficient energy transfer from the ligand to the metal ions . The study highlighted potential applications in photonics and bioimaging.
Research Findings
Recent research has expanded our understanding of benzene-1,2,3-tricarboxylic acid's biological activity:
- Mechanism of Action: Studies suggest that the compound's carboxyl groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, enhancing its biological efficacy.
- Potential Therapeutic Applications: Given its antimicrobial properties and ability to form metal complexes, there is potential for developing new therapeutic agents based on this compound for treating infections or as drug delivery systems.
Comparison with Similar Compounds
Benzene-1,3,5-Tricarboxylic Acid (Trimesic Acid)
Molecular Formula : C₉H₆O₆ (anhydrous)
Molecular Weight : 210.14 g/mol
Key Properties :
Hydrogen Bonding :
Benzene-1,2,4-Tricarboxylic Acid
Molecular Formula : C₉H₆O₆
Molecular Weight : 210.14 g/mol
Key Properties :
Comparison with 1,2,3 Isomer :
- Higher solubility in polar solvents due to reduced steric hindrance.
- Limited reports on co-crystallization, suggesting weaker hydrogen-bonding versatility .
Benzene-1,3-Dicarboxylic Acid (Isophthalic Acid)
Molecular Formula : C₈H₆O₄
Molecular Weight : 166.13 g/mol
Key Properties :
Comparison with 1,2,3-Tricarboxylic Acid :
Physicochemical Data Table
Functional and Structural Comparisons
Hydrogen Bonding and Crystallography
- 1,2,3-Tricarboxylic Acid Dihydrate : Water molecules stabilize the lattice, forming O–H···O bonds between carboxylic groups and water .
- Trimesic Acid : Forms 6,3- and 10,3-networks with interpenetration in co-crystals, leveraging its symmetry for robust frameworks .
- Graph Set Analysis : Trimesic acid’s hydrogen-bonding patterns align with Etter’s rules, enabling predictable crystal engineering .
Reactivity and Coordination Chemistry
- 1,2,3-Tricarboxylic Acid : Asymmetric substitution limits metal coordination to fewer geometries compared to trimesic acid. Used in lanthanide complexes due to moderate chelation strength .
- Trimesic Acid : Forms stable MOFs with europium and zinc, leveraging three equidistant carboxylates for octahedral coordination .
Aliphatic vs. Aromatic Tricarboxylic Acids
Preparation Methods
Oxidation of 1,2,3-Hemimellitene Using Catalytic Liquid-Phase Oxygen Oxidation
Overview:
The most advanced and industrially relevant preparation method involves the catalytic oxidation of 1,2,3-hemimellitene (1,2,3-trimethylbenzene) in a liquid phase under normal pressure oxygen atmosphere. This method is favored for its safety, cost-effectiveness, and high yield compared to older methods such as potassium permanganate oxidation or high-pressure oxygen oxidation.
- Starting Material: 1,2,3-hemimellitene
- Solvent: Glacial acetic acid (9-11 times the mass of 1,2,3-hemimellitene)
- Catalysts: Cobalt acetate, manganese acetate, potassium bromide (each 2-2.5% of the mass of 1,2,3-hemimellitene)
- Cocatalyst: Zirconium acetate (1.3-1.6% of the mass)
- Phase Transfer Catalyst: Didodecyl dimethyl ammonium bromide (1.3-1.6% of the mass)
- Reaction Conditions:
- Temperature: Reflux at 112-117 °C
- Oxygen flow rate: 8-10 cubic meters per hour
- Duration: 17-20 hours
- Water Management: Water generated during the reaction is monitored and acetic anhydride is added to absorb water, maintaining water content below 3% to drive the reaction forward.
- Post-Treatment: The crude product undergoes refining and decolorizing (typically using activated carbon) to yield high-purity benzene-1,2,3-tricarboxylic acid dihydrate.
Reaction Principle:
The methyl groups on 1,2,3-hemimellitene are oxidized to carboxyl groups by molecular oxygen in the presence of the catalytic system, converting all three methyl substituents into carboxylic acid groups on the benzene ring.
- Avoids expensive raw materials and specialized equipment
- Operates under normal pressure and moderate temperature, enhancing safety
- High product yield and purity due to optimized catalyst and cocatalyst system
- Suitable for industrial mass production
| Parameter | Specification |
|---|---|
| Solvent | Glacial acetic acid (9-11× mass) |
| Catalyst (Co, Mn, KBr) | 2-2.5% of 1,2,3-hemimellitene mass |
| Cocatalyst (Zr acetate) | 1.3-1.6% of 1,2,3-hemimellitene mass |
| Phase Transfer Catalyst | 1.3-1.6% of 1,2,3-hemimellitene mass |
| Reaction Temperature | 112-117 °C |
| Oxygen Flow Rate | 8-10 m³/h |
| Reaction Time | 17-20 hours |
| Water Content Control | ≤3% (managed by acetic anhydride) |
| Post-Treatment | Refining and activated carbon decolorization |
Previous Methods and Their Limitations
Potassium Permanganate Oxidation:
This older method oxidizes 1,2,3-hemimellitene with potassium permanganate. It suffers from low yield, high pollution, high cost, and product quality issues due to decarboxylation and over-oxidation.High-Pressure Oxygen Oxidation:
Oxidation under high pressure oxygen can improve yield but poses significant safety risks (explosion hazards) and requires costly high-pressure equipment. It also tends to produce more tar and impurities, reducing product quality.
These methods are largely replaced by the catalytic liquid-phase oxygen oxidation method due to the latter's advantages in safety, cost, and product quality.
Crystallization and Hydrate Formation
Benzene-1,2,3-tricarboxylic acid typically crystallizes as a dihydrate, which influences its physical properties such as melting point (~191 °C, decomposition) and solubility (slightly soluble in water). The hydrate form is important for handling and storage.
Research Findings on Purity and Thermal Behavior
- The product obtained via the catalytic oxidation method achieves a purity of approximately 99% with molecular formula C9H6O6 and molecular weight 210.14 g/mol (anhydrous basis).
- Thermal behavior studies show decomposition around 191 °C, which is consistent with the hemimellitic acid dihydrate form.
- The presence of the dihydrate form affects solubility and crystallization, which are critical for downstream applications and storage.
Summary Table of Preparation Methods
| Method | Starting Material | Conditions | Catalysts & Additives | Yield & Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Catalytic liquid-phase oxygen oxidation | 1,2,3-hemimellitene | 112-117 °C, reflux, 17-20 h, O2 flow 8-10 m³/h | Co acetate, Mn acetate, KBr, Zr acetate, phase transfer catalyst | High yield, ~99% purity | Safe, cost-effective, industrial scale | Requires careful water control |
| Potassium permanganate oxidation | 1,2,3-hemimellitene | Ambient or heated | KMnO4 | Low yield, impure | Simple reagents | High pollution, decarboxylation, low yield |
| High-pressure oxygen oxidation | 1,2,3-hemimellitene | High pressure, high temp | Various catalysts | Moderate yield | Improved oxidation | Safety risks, expensive equipment |
Q & A
Q. What are the common synthetic routes for benzene-1,2,3-tricarboxylic acid dihydrate, and how are impurities minimized?
Benzene-1,2,3-tricarboxylic acid is typically synthesized via controlled oxidation of polycyclic aromatic hydrocarbons (e.g., fluoranthene) using microbial pathways or chemical oxidants like chromic acid . Hydrothermal methods are also employed, where precursors such as bis-benzimidazole derivatives are reacted with the acid under autogenous pressure (433 K, 72 h) to ensure high crystallinity . Purification involves recrystallization from water or ethanol, with purity verified via melting point analysis (mp ~231°C) and NMR spectroscopy .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, studies using a Bruker APEX CCD detector revealed proton transfer interactions between the acid and benzimidazole derivatives, confirming carboxylate group geometry and hydrogen-bonding networks . Computational methods (e.g., DFT) complement experimental data by optimizing bond lengths and angles (C–O: ~1.26 Å, O–H···O: ~2.65 Å) .
Q. What are the primary applications of this compound in organic synthesis?
The three carboxyl groups enable diverse reactivity:
- Coordination chemistry : Acts as a tridentate ligand for metal-organic frameworks (MOFs) .
- Proton transfer agents : Forms ionic cocrystals with nitrogen-rich bases (e.g., benzimidazoles) .
- Intermediate synthesis : Used to prepare esters, anhydrides, and deuterated analogs (e.g., C₉H₃D₃O₆ for isotopic labeling studies) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (GSA) reveals that the acid forms R₂²(8) and R₄⁴(12) motifs via O–H···O bonds, creating planar sheets parallel to the (4,-4,-1) plane . These sheets stack via π-π interactions (3.5–4.0 Å spacing), with water molecules occupying interstitial voids (25.5 ų) . Disordered water networks further stabilize the lattice through weak C–H···O bonds .
Q. What challenges arise in designing supramolecular assemblies with this compound?
- Solvent effects : Polar solvents (e.g., water, DMF) disrupt hydrogen bonds, favoring solvated forms over anhydrous crystals .
- Steric hindrance : The 1,2,3-substitution pattern limits symmetry, complicating the formation of isoreticular MOFs compared to 1,3,5-tricarboxylic acid analogs .
- Proton transfer control : Selective deprotonation of carboxyl groups requires precise pH adjustment (pH 4–6) to avoid over-ionization .
Q. How does benzene-1,2,3-tricarboxylic acid participate in microbial degradation pathways?
In Mycobacterium spp., fluoranthene is metabolized via dioxygenation to 9-fluorenone-1-carboxylic acid, which undergoes oxidative cleavage to yield benzene-1,2,3-tricarboxylic acid . This intermediate is decarboxylated to phthalic acid (C₈H₆O₄), entering the TCA cycle via β-ketoadipate .
Table 1 : Key Metabolites in Fluoranthene Degradation
Q. What strategies resolve contradictions in acid-base behavior across solvents?
Contradictory pKa values (e.g., aqueous vs. DMSO) arise from solvation effects. In water, all three carboxyl groups ionize (pKa₁ ≈ 2.5, pKa₂ ≈ 4.1, pKa₃ ≈ 5.8), while in DMSO, only partial ionization occurs due to reduced dielectric constant. Titration with tetrabutylammonium hydroxide (0.1 M in DMSO) and UV-Vis monitoring (λ = 260 nm) clarify protonation states .
Methodological Guidance
Q. How to optimize crystallization conditions for high-quality single crystals?
Q. What analytical techniques validate degradation products under thermal stress?
- TGA/DSC : Dehydration occurs at 110–130°C, followed by anhydride formation at 280°C .
- GC-MS : Identifies decarboxylated products (e.g., benzene derivatives) using NIST library matching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
